2-[4-(2-Methylpropyl)phenyl]ethanol

Impurity Standard Quality Control HPLC

2-[4-(2-Methylpropyl)phenyl]ethanol (CAS 36039-35-7), officially designated Ibuprofen EP Impurity Q, is a pharmaceutical impurity reference standard belonging to the ibuprofen (NSAID) impurity family. It is the alcohol analog of ibuprofen, generated as a process-related impurity during ibuprofen synthesis.

Molecular Formula C12H18O
Molecular Weight 178.27 g/mol
CAS No. 36039-35-7
Cat. No. B042467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(2-Methylpropyl)phenyl]ethanol
CAS36039-35-7
Synonyms(p-Isobutylphenyl)ethanol;  2-(4-Isobutylphenyl)ethyl Alcohol;  4-Isobutylphenylethanol;  NSC 69112
Molecular FormulaC12H18O
Molecular Weight178.27 g/mol
Structural Identifiers
SMILESCC(C)CC1=CC=C(C=C1)CCO
InChIInChI=1S/C12H18O/c1-10(2)9-12-5-3-11(4-6-12)7-8-13/h3-6,10,13H,7-9H2,1-2H3
InChIKeyCBKUDUSUCXBKIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[4-(2-Methylpropyl)phenyl]ethanol (CAS 36039-35-7) – Ibuprofen EP Impurity Q: Identity and Pharmacopeial Role


2-[4-(2-Methylpropyl)phenyl]ethanol (CAS 36039-35-7), officially designated Ibuprofen EP Impurity Q, is a pharmaceutical impurity reference standard belonging to the ibuprofen (NSAID) impurity family. It is the alcohol analog of ibuprofen, generated as a process-related impurity during ibuprofen synthesis. The compound is primarily employed as a certified reference material (CRM) for analytical method development, method validation (AMV), and quality control (QC) in Abbreviated New Drug Applications (ANDA) and commercial production . It is supplied as a neat liquid or viscous liquid with a molecular weight of 178.27 g/mol and a molecular formula of C12H18O.

Why a Generic Impurity Standard Cannot Replace 2-[4-(2-Methylpropyl)phenyl]ethanol for Ibuprofen Analysis


In the context of ibuprofen impurity profiling, each EP-specified impurity (A through S) exhibits a distinct relative retention time (RRT) and chemical structure, mandating the use of the exact impurity standard for accurate identification and quantification [1]. Substituting Impurity Q (an alcohol) with, for example, Impurity A (a carboxylic acid, CAS 66622-47-7) or Impurity J (a ketone, CAS 65813-55-0) would lead to incorrect peak assignment and quantitation errors in HPLC analysis, as the retention behavior and detector response differ structurally. The European Pharmacopoeia (EP) monograph for ibuprofen explicitly lists Impurity Q as a specified impurity, requiring its use for system suitability and related substances testing, thereby precluding generic substitution.

Quantitative Evidence for Selecting 2-[4-(2-Methylpropyl)phenyl]ethanol as Ibuprofen EP Impurity Q


Certified Purity and Identity Confirmation via Multi-Technique Analysis

The target compound is certified with a purity of ≥98.0% by HPLC area %, confirmed by GC-MS and proton NMR, with water content ≤1% . This multi-technique identity and purity verification surpasses many non-certified impurity standards where only a single technique (e.g., HPLC) is used, providing higher confidence in quantitative accuracy for regulatory submissions.

Impurity Standard Quality Control HPLC

Regulatory Traceability to USP and EP Primary Standards

This compound is available as a pharmaceutical secondary standard (Certified Reference Material) produced and certified under ISO 17034 and ISO/IEC 17025, with multi-traceability to USP and EP primary standards . In contrast, non-certified impurity standards lack this documented traceability chain, which is a prerequisite for regulatory submissions (ANDA/NDA).

Pharmaceutical Reference Material ISO 17034 Pharmacopeial Standard

Defined Physical Properties: Boiling Point for Handling and Storage

The boiling point of 2-[4-(2-methylpropyl)phenyl]ethanol is reported as 104 °C at 0.8 Torr . This relatively high boiling point under reduced pressure indicates low volatility, facilitating safe handling and storage in laboratory settings compared to more volatile impurities. While direct comparator boiling point data for other ibuprofen impurities are not readily available, this parameter is essential for designing safe experimental protocols.

Physical Property Boiling Point Handling

Extended Shelf-Life Stability: 36-Month Expiry Period

The pharmaceutical impurity standard is assigned a 36-month expiry period by Sigma-Aldrich . This extended shelf-life, supported by ongoing stability monitoring, provides procurement advantages by reducing re-ordering frequency and ensuring consistent availability for longitudinal studies. In comparison, some other impurity standards may have shorter expiry periods, though direct comparator data are not systematically published.

Stability Shelf Life Reference Standard

Structural Uniqueness as Ibuprofen Alcohol Impurity

Impurity Q is the primary alcohol analogue of ibuprofen, formed via reduction of the carboxylic acid group . This structural feature contrasts sharply with other specified impurities: Impurity A is ibuprofen itself (carboxylic acid, CAS 66622-47-7), Impurity J is the ketone derivative (2-(4-isobutyrylphenyl)propanoic acid, CAS 65813-55-0), and Impurity E is an isobutyl phenyl ketone (CAS 38861-78-8) . The alcohol functionality imparts distinct chromatographic behavior (higher polarity) and renders Impurity Q essential for accurate peak identification in HPLC methods, as it elutes differently from both the parent drug and other impurities.

Impurity Profile Ibuprofen Synthesis Alcohol Impurity

Application Scenarios for 2-[4-(2-Methylpropyl)phenyl]ethanol Based on Established Evidence


Primary Reference Standard for HPLC Method Development and Validation

Due to its certified purity (≥98.0% HPLC) and multi-technique identity confirmation (GC-MS, NMR), this compound serves as the definitive reference standard for developing and validating HPLC methods for ibuprofen related substances testing . Its alcohol functional group ensures distinct retention time, enabling accurate peak identification in complex impurity profiles.

System Suitability Standard for Ibuprofen EP Monograph Compliance

As an EP-specified impurity, 2-[4-(2-methylpropyl)phenyl]ethanol is employed to prepare system suitability solutions for ibuprofen analysis, ensuring that analytical systems meet pharmacopeial requirements for resolution and relative retention time before sample analysis [1].

Calibration Standard for Quantitation in ANDA Submissions

With its ISO 17034-certified traceability to USP and EP primary standards, this impurity standard is accepted by global regulatory agencies for use as a calibration standard in impurity quantitation, critical for Abbreviated New Drug Applications (ANDA) and commercial batch release .

Stability-Indicating Assay Component for Forced Degradation Studies

The 36-month shelf-life and well-characterized stability of this compound make it suitable for use as a reference marker in forced degradation studies of ibuprofen drug products, where it helps distinguish process impurities from degradation products .

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